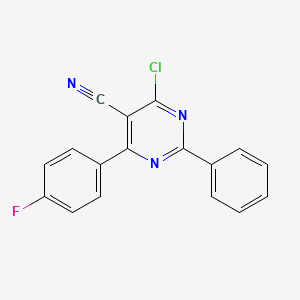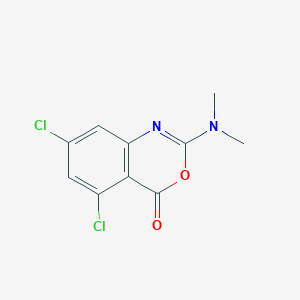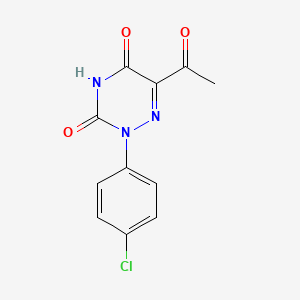![molecular formula C12H12ClF3N2O B3037363 1-[3-氯-5-(三氟甲基)吡啶-2-基]氮杂环-2-酮 CAS No. 477869-94-6](/img/structure/B3037363.png)
1-[3-氯-5-(三氟甲基)吡啶-2-基]氮杂环-2-酮
描述
“3-Chloro-5-(trifluoromethyl)pyridin-2-ol” is a chemical compound with the molecular formula CHClFNO . It has an average mass of 197.542 Da and a monoisotopic mass of 196.985519 Da .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .Molecular Structure Analysis
The molecular structure of “3-Chloro-5-(trifluoromethyl)pyridin-2-ol” consists of a pyridine ring with a chlorine atom and a trifluoromethyl group attached .Chemical Reactions Analysis
Trifluoromethylpyridines (TFMP) and its derivatives have been used as intermediates in the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
“3-Chloro-5-(trifluoromethyl)pyridin-2-ol” has a molecular formula of CHClFNO, an average mass of 197.542 Da, and a monoisotopic mass of 196.985519 Da .科学研究应用
合成和功能应用
功能化氮杂杂环的合成:该化合物用于合成功能化氮杂杂环,例如 2-CF3-吡咯烷、2-CF3-哌啶和 3-CF3-氮杂环。这些化合物使用新颖的扩环方案生产,并且可以具有各种功能化侧链,展示了该化合物在合成化学中的多功能性 (Dolfen 等人,2014 年)。
氨基吡咯的氮杂丙烯策略:基于氮杂丙烯的策略使用含三氟甲基的结构单元来制备三氟甲基取代的氨基吡咯。这个过程涉及 2H-氮杂丙烯扩环策略,突出了该化合物在产生生物相关结构中的作用 (Khlebnikov 等人,2018 年)。
分子结构研究:在晶体学中,该化合物已被研究其分子结构和相互作用。例如,在杀菌剂氟唑菌中,该化合物形成具有显着分子相互作用的不对称单元的一部分,提供了对这类分子的结构方面的见解 (Jeon 等人,2013 年)。
化学反应性和性质
氮杂卓的催化反应:该化合物在导致生物活性 1,4-氮杂卓化合物的催化反应中发挥作用。这展示了其在促进复杂化学转化中的作用 (Lee 等人,2014 年)。
药物发现中的优化:它作为一种结构,用于优化新型氮杂环衍生物作为药物发现中的抑制剂,说明了其在药物化学中的潜力 (Breitenlechner 等人,2004 年)。
咪唑并[1,2-a]吡啶的合成:该化合物用于合成咪唑并[1,2-a]吡啶,这是一种杂环部分,通常存在于药物化学先导物和药物中,突出了其在制药领域的显着性 (Vuillermet 等人,2020 年)。
作用机制
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that the trifluoromethyl group attached to a hetero aliphatic ring can improve drug potency by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been used in the synthesis of novel molecules that inhibit ns5b, a non-structural protein encoded by the hepatitis c virus . Another related compound, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), has been found to inhibit bacterial phosphopantetheinyl transferase, affecting microbial fatty acid synthase (FAS), a key pathway in bacterial growth .
Pharmacokinetics
The presence of a trifluoromethyl group can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Result of Action
Similar compounds have shown potential in the treatment of hepatitis c by inhibiting the ns5b protein .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the compound’s chemical reactivity, physico-chemical behavior, and biological activity .
未来方向
生化分析
Biochemical Properties
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/Akt signaling pathway, which is crucial for cell proliferation, apoptosis, and metabolism . Additionally, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one can alter the expression of genes involved in these pathways, thereby impacting cellular functions and responses.
Molecular Mechanism
At the molecular level, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . Additionally, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under controlled conditions, but it may degrade when exposed to light or extreme pH levels . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one can lead to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one exerts its desired effects without causing significant toxicity.
Metabolic Pathways
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent metabolism of the compound, leading to the formation of metabolites that can be further processed by the body . The metabolic flux and levels of metabolites are influenced by the presence of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one, which can alter the overall metabolic balance.
Transport and Distribution
The transport and distribution of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific binding sites . The localization and accumulation of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one can influence its overall activity and function within the body.
Subcellular Localization
The subcellular localization of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . The activity and function of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one are influenced by its precise localization within the cell.
属性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O/c13-9-6-8(12(14,15)16)7-17-11(9)18-5-3-1-2-4-10(18)19/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADXRCMJBBBRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157352 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-2H-azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477869-94-6 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-2H-azepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477869-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-2H-azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Chlorophenyl)piperazino]-1-[4-(trifluoromethyl)phenyl]-1-ethanol](/img/structure/B3037280.png)




![{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone](/img/structure/B3037290.png)




![7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine](/img/structure/B3037300.png)


![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B3037303.png)
